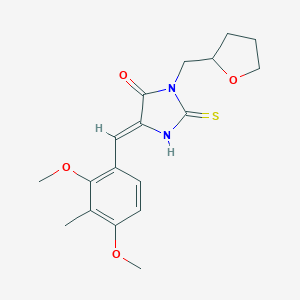
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer treatment, the compound has been reported to inhibit the growth of cancer cells and induce apoptosis. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines. In bacterial infections, the compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways. In cancer treatment, the compound has been reported to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, the compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In bacterial infections, the compound has been reported to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone have been extensively studied. In cancer treatment, the compound has been reported to induce apoptosis, inhibit cell growth, and reduce tumor size. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In bacterial infections, the compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. The compound is easy to synthesize and has high purity and yield. It also exhibits potent biological activity, making it a promising compound for further research. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications.
Orientations Futures
There are several future directions for the research on 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone. One direction is to further investigate the mechanism of action of the compound, which can provide insights into its potential applications in different fields. Another direction is to study the compound's pharmacokinetics and toxicity in vivo, which can provide information on its potential use as a therapeutic agent. Additionally, the compound can be modified to improve its solubility and potency, leading to the development of novel compounds with enhanced biological activity.
Conclusion:
In conclusion, 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research on the compound, which can lead to the development of novel compounds with enhanced biological activity.
Méthodes De Synthèse
The synthesis of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been achieved through different methods. One of the most common methods involves the reaction between 2,4-dimethoxy-3-methylbenzaldehyde and 3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone in the presence of a catalyst. The reaction yields the desired compound with high purity and yield. Other methods such as microwave-assisted synthesis and solvent-free synthesis have also been reported.
Propriétés
Nom du produit |
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C18H22N2O4S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O4S/c1-11-15(22-2)7-6-12(16(11)23-3)9-14-17(21)20(18(25)19-14)10-13-5-4-8-24-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,19,25)/b14-9- |
Clé InChI |
MYYDUXJSCGEXLY-ZROIWOOFSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1OC)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES canonique |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)
